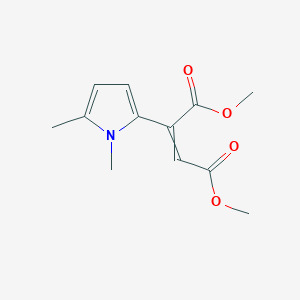
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Room temperature to reflux conditions.
Base: Triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification: Techniques such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated organotin compounds.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:
Catalytic Activity: The compound can act as a catalyst in various organic reactions.
Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Prop-1-ene-1,3-diylbis(trimethylsilane)
- 1-Propene, 3-methoxy-
Uniqueness
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
78338-48-4 |
|---|---|
Molekularformel |
C10H24OSn2 |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;; |
InChI-Schlüssel |
QEDIDTKVMCHRSP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC=C([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


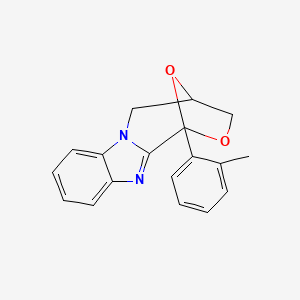
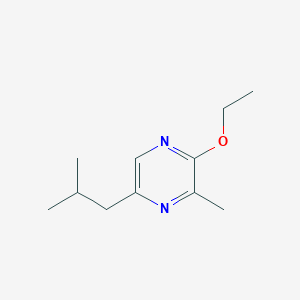

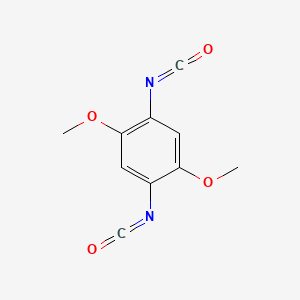

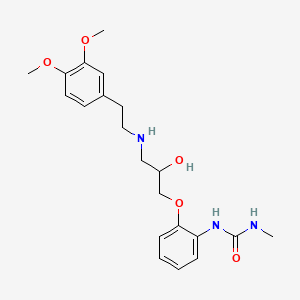



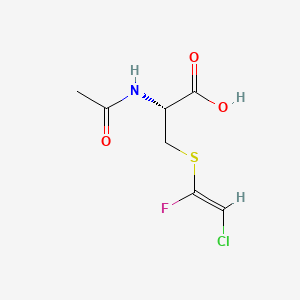
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

